molecular formula C23H17N5O2 B14168401 2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 496795-89-2

2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide

Cat. No.: B14168401
CAS No.: 496795-89-2
M. Wt: 395.4 g/mol
InChI Key: QAVKOIFDHTXZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate aniline derivatives with quinoxaline precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which may have different biological and chemical properties.

Scientific Research Applications

2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

What sets 2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

496795-89-2

Molecular Formula

C23H17N5O2

Molecular Weight

395.4 g/mol

IUPAC Name

2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C23H17N5O2/c24-21-19(23(30)25-14-6-2-1-3-7-14)20-22(27-18-9-5-4-8-17(18)26-20)28(21)15-10-12-16(29)13-11-15/h1-13,29H,24H2,(H,25,30)

InChI Key

QAVKOIFDHTXZRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)O)N

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.